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Compound of Interest

Compound Name: 3-Butoxybenzaldehyde

Cat. No.: B1271400 Get Quote

An In-depth Technical Guide to 3-Butoxybenzaldehyde: Structure, Synthesis, and Applications

Abstract
This technical guide provides a comprehensive overview of 3-Butoxybenzaldehyde (CAS No:

30609-20-2), a key aromatic aldehyde intermediate. The document details its molecular

structure, the influence of its constituent functional groups on its chemical properties, and

established methodologies for its synthesis and characterization. With a focus on practical

application for researchers and drug development professionals, this guide includes detailed

experimental protocols, spectroscopic data, and a discussion of its role as a versatile building

block in organic synthesis. Safety protocols and handling procedures are also outlined to

ensure its effective and safe utilization in a laboratory setting.

Molecular Structure and Physicochemical
Properties
3-Butoxybenzaldehyde, with the molecular formula C₁₁H₁₄O₂, is an aromatic compound

characterized by a benzene ring substituted with a butoxy group and a formyl (aldehyde) group

at the meta position.[1] This substitution pattern is crucial as it dictates the molecule's reactivity

and steric profile.

IUPAC Name: 3-butoxybenzaldehyde[1] Molecular Formula: C₁₁H₁₄O₂[1] Molecular Weight:

178.23 g/mol [1] CAS Number: 30609-20-2[1]
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Core Functional Groups
The chemical behavior of 3-Butoxybenzaldehyde is governed by three primary functional

groups: the aldehyde, the ether, and the aromatic ring.

Aldehyde Group (-CHO): This group is the primary site of reactivity. The carbonyl carbon is

electrophilic, making it susceptible to nucleophilic attack. The aldehyde can undergo a wide

range of transformations, including oxidation to a carboxylic acid, reduction to a primary

alcohol, and various condensation reactions (e.g., Wittig, Knoevenagel).[2]

Butoxy Group (-O-C₄H₉): This ether linkage is generally stable and less reactive than the

aldehyde. Its primary influence is steric and electronic. As an alkoxy group, it is an ortho-,

para-director and an activating group for electrophilic aromatic substitution, although this

effect is less pronounced for substitution directed by the meta-positioned aldehyde. The butyl

chain adds lipophilicity to the molecule, affecting its solubility and potential interactions with

biological macromolecules.

Aromatic Ring (Benzene): The benzene ring provides a rigid scaffold and is the site for

electrophilic aromatic substitution reactions. The deactivating, meta-directing nature of the

aldehyde group and the activating, ortho-, para-directing nature of the butoxy group create a

complex reactivity pattern for further substitution on the ring.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 5 Tech Support

https://www.benchchem.com/product/b1271400?utm_src=pdf-body
https://www.chem.fsu.edu/chemlab/chm1046course/functional.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1271400?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3-Butoxybenzaldehyde Structure
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Key functional groups of 3-Butoxybenzaldehyde.

Physicochemical Data
The physical properties of 3-Butoxybenzaldehyde are essential for its handling, purification,

and use in reactions.

Property Value Source

Molecular Weight 178.23 g/mol PubChem[1]

Boiling Point 280.6 ± 13.0 °C (Predicted) ChemicalBook[3]

Density 1.020 ± 0.06 g/cm³ (Predicted) ChemicalBook[3]

Molecular Formula C₁₁H₁₄O₂ PubChem[1]

XLogP3 2.8 PubChem[1]
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Synthesis and Experimental Protocols
The most common and efficient method for preparing 3-Butoxybenzaldehyde is the

Williamson ether synthesis. This reliable Sₙ2 reaction involves the nucleophilic attack of a

phenoxide ion on an alkyl halide. The synthesis starts from the readily available precursor, 3-

hydroxybenzaldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1271400#3-butoxybenzaldehyde-structure-and-
functional-groups]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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